![molecular formula C6H13ClFNO B2875186 [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride CAS No. 2344685-62-5](/img/structure/B2875186.png)
[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride, also known as ABP-700, is a novel drug candidate that has been developed for the treatment of acute respiratory distress syndrome (ARDS). ARDS is a life-threatening condition that is characterized by severe inflammation of the lungs, leading to respiratory failure. ABP-700 is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a key role in the regulation of inflammation and immune response.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has focused on developing efficient synthetic methodologies that involve "[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride" or its structural analogs. For example, Xiuyun Sun, Yong-Hui Sun, & Yu Rao (2014) demonstrated the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, highlighting the advantages of C-H functionalization strategies over traditional methods in terms of reaction conditions, yields, selectivity, and chemical diversity (Sun et al., 2014). This research signifies the potential of using complex fluorinated cyclobutyl compounds in advanced synthetic chemistry for producing highly functionalized chemical entities.
Molecular Structure and Properties
Investigations into the molecular structure and properties of fluorocyclobutyl compounds have led to insights into their conformational preferences and interactions. The study by H. Møllendal, A. Leonov, & A. Meijere (2004) on the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol using microwave spectroscopy and quantum chemical calculations revealed the unique conformational properties of such compounds, driven by electrostatic interactions between bond dipoles (Møllendal et al., 2004). This research sheds light on the structural behavior of fluorinated cyclobutyl alcohols, which can inform the design and application of similar compounds in various scientific fields.
Catalysis and Reaction Mechanisms
The role of fluorinated cyclobutyl compounds in catalysis and reaction mechanisms has also been a subject of study. For instance, M. Alexandru et al. (2014) explored μ-Chlorido-bridged dimanganese(II) complexes in the catalytic oxidation of secondary alcohols, highlighting the effectiveness of such complexes in selective oxidation processes (Alexandru et al., 2014). This research underscores the potential of using fluorinated cyclobutyl derivatives in the development of novel catalytic systems for organic synthesis.
Analytical Applications
Analytical applications of fluorinated cyclobutyl compounds have been demonstrated, such as in the high-performance liquid chromatography (HPLC) analysis of methanol in Chinese liquor medicine, where derivatization techniques involving similar compounds were employed for the detection of trace methanol levels (Chia-Chi Kuo et al., 2020). This highlights the utility of fluorinated cyclobutyl derivatives in enhancing the sensitivity and specificity of analytical methodologies.
Propriétés
IUPAC Name |
[3-(aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(4-8)1-5(2-6)3-9;/h5,9H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROVYCUNDYQYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)F)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

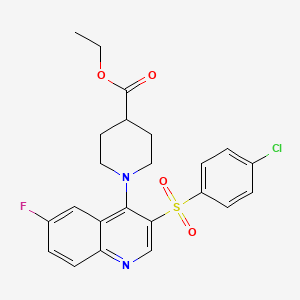
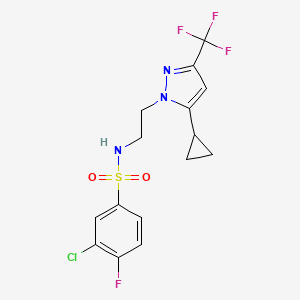
![(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2875107.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2875109.png)
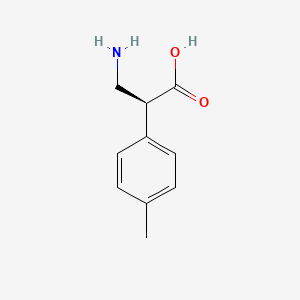
![3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875114.png)
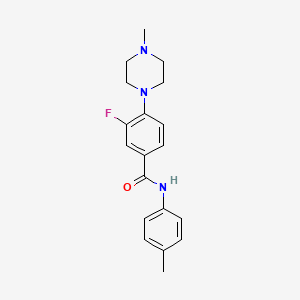
![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)
![4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2875119.png)
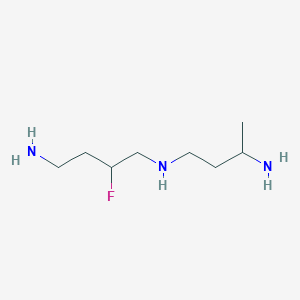
![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide](/img/structure/B2875123.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)
